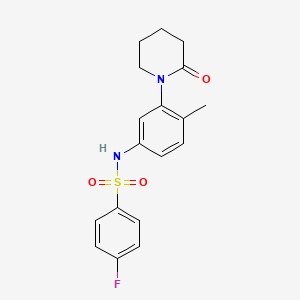
4-fluoro-N-(4-methyl-3-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-fluoro-N-(4-methyl-3-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicine. This compound has been identified as a promising drug candidate for the treatment of various diseases, including cancer and neurodegenerative disorders. In
Aplicaciones Científicas De Investigación
Cyclooxygenase-2 Inhibition for Pain and Inflammatory Conditions
A series of derivatives, including those with fluorine substitutions, have been synthesized and evaluated for their potential to inhibit cyclooxygenase-2 (COX-2), a key enzyme involved in inflammation and pain. The introduction of a fluorine atom has shown to preserve COX-2 potency and increase COX-1/COX-2 selectivity, leading to the identification of potent, selective, and orally active COX-2 inhibitors, such as JTE-522. These inhibitors have been explored for the treatment of conditions like rheumatoid arthritis, osteoarthritis, and acute pain (Hashimoto et al., 2002).
Enzyme Inhibition for Neuroprotective Effects
Compounds with benzenesulfonamide derivatives have been investigated for their ability to inhibit kynurenine 3-hydroxylase, an enzyme involved in the kynurenine pathway, which is linked to neurodegenerative diseases. High-affinity inhibitors have been identified, which could potentially offer neuroprotective effects by modulating the pathway's activity (Röver et al., 1997).
Antimicrobial and Antifungal Applications
Novel sulfonamide derivatives have been synthesized and shown to possess significant antimicrobial and antifungal activities. These compounds have been evaluated against various strains of Gram-positive and Gram-negative bacteria, as well as fungi, showing promising results compared to reference drugs. This suggests their potential application in treating infectious diseases (Ghorab et al., 2017).
Carbonic Anhydrase Inhibition for Ophthalmic and Diuretic Effects
Several studies have focused on the synthesis and evaluation of benzenesulfonamide derivatives as inhibitors of carbonic anhydrase I and II, enzymes involved in various physiological processes, including fluid secretion and pH regulation. These inhibitors could have applications in treating conditions like glaucoma and edema by reducing intraocular pressure and promoting diuresis (Gul et al., 2016).
Anticancer and Antitumor Activities
Research into benzenesulfonamide derivatives has also extended into their anticancer and antitumor properties. Certain compounds have been synthesized and evaluated for their cytotoxicity against cancer cells, showing the potential to inhibit tumor growth and metastasis. This includes the investigation of compounds as carbonic anhydrase IX inhibitors, which could target tumor-associated carbonic anhydrase isoforms involved in cancer progression (Lomelino et al., 2016).
Propiedades
IUPAC Name |
4-fluoro-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN2O3S/c1-13-5-8-15(12-17(13)21-11-3-2-4-18(21)22)20-25(23,24)16-9-6-14(19)7-10-16/h5-10,12,20H,2-4,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZMQCJDBYNOSBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)F)N3CCCCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

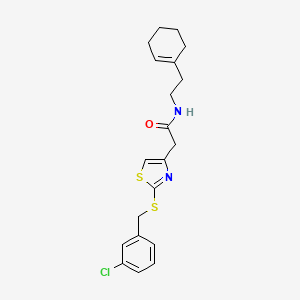
![5-Bromo-2-[1-(cyclobutylmethyl)piperidin-4-yl]oxypyrimidine](/img/structure/B2495719.png)
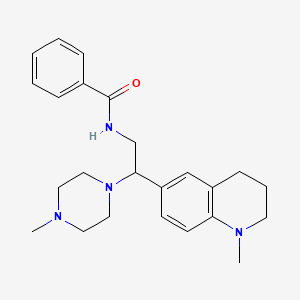
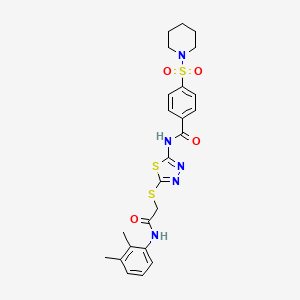


![2-[3-(Pentafluoro-lambda6-sulfanyl)phenyl]ethan-1-amine hydrochloride](/img/structure/B2495726.png)
![3-chloro-4-fluoro-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}benzene-1-sulfonamide](/img/structure/B2495730.png)

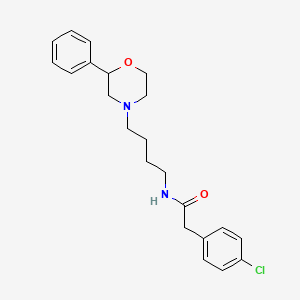
![2-cyclohexyl-N-(2-(2-((4-methoxybenzyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2495733.png)
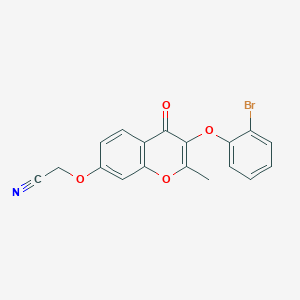
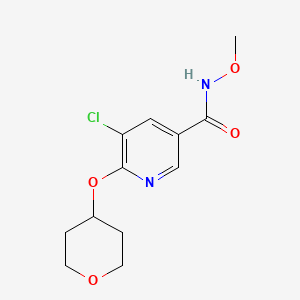
![1-[5-(4-Bromophenyl)-3-(2,4-dichlorophenyl)-3,4-dihydropyrazol-2-yl]-2-methoxy-2-phenylethanone](/img/structure/B2495736.png)